molecular formula C13H19ClN2O B110988 N-benzylpiperidine-4-carboxamide CAS No. 101264-48-6

N-benzylpiperidine-4-carboxamide

Cat. No.: B110988
CAS No.: 101264-48-6
M. Wt: 254.75 g/mol
InChI Key: KKXCMMIWHOYQCM-UHFFFAOYSA-N
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Description

N-benzylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H18N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

N-Benzylpiperidine-4-carboxamide primarily targets DNA Gyrase . DNA gyrase is an essential enzyme that is involved in the replication and transcription of DNA. It introduces negative supercoiling (or relaxes positive supercoils) and is responsible for maintaining the topology of DNA .

Mode of Action

This compound interacts with its target, DNA gyrase, by inhibiting its activity . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription. As a result, the normal functioning of the cell is affected, leading to the inhibition of cell growth and division .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways. These are vital processes for cell survival and proliferation. By disrupting these pathways, this compound can exert its inhibitory effects on cell growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division. By inhibiting DNA gyrase, the compound disrupts DNA replication and transcription, which are essential for cell survival and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzylpiperidine-4-carboxamide typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: N-benzylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-benzylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXCMMIWHOYQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate (95 mg, 0.298 mmol) was dissolved in anhydrous THF (3 mL), and 4M HCl/dioxane (1 mL, 4.0 mmol) was added at rt. The solution was allowed to stir for 1 h, at which time the resulting precipitate was collected over a filter. Residual mineral acid was removed in vacuo, and the material was used directly in the next reaction without further characterization. (Yield: 76 mg, 0.298 mmol, 100%)
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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